2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid is an organic compound with the molecular formula C13H9N3O5 and a molecular weight of 287.234 g/mol . This compound is known for its vibrant color and is often used as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound is also referred to as an azo dye due to its vivid coloration properties.
Vorbereitungsmethoden
The synthesis of 2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid typically involves a diazo-coupling reaction. This process starts with the diazotization of 4-nitroaniline, followed by coupling with 2-hydroxybenzoic acid in an alkaline solution . The reaction conditions include maintaining a low temperature to stabilize the diazonium salt formed during diazotization. The product is then recrystallized from a toluene-acetone mixture (3:1 v/v) to obtain red-orange crystals .
Analyse Chemischer Reaktionen
2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.
Common reagents used in these reactions include strong acids, bases, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a pH indicator due to its color-changing properties.
Biology: The compound is used in staining techniques to visualize biological specimens under a microscope.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid involves its interaction with various molecular targets. The azo group (N=N) can undergo reduction to form amines, which can then interact with biological molecules. The compound’s ability to change color in response to pH changes makes it useful as a pH indicator in various applications .
Vergleich Mit ähnlichen Verbindungen
2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid can be compared with other azo compounds such as:
2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid: Similar in structure but with a different position of the nitro group, leading to different chemical properties.
2-hydroxy-5-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid: Contains a naphthalene ring, which affects its chemical behavior and applications.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of 2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid.
Eigenschaften
CAS-Nummer |
6283-26-7 |
---|---|
Molekularformel |
C13H9N3O5 |
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H9N3O5/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21/h1-7,17H,(H,18,19) |
InChI-Schlüssel |
LJOXBIGRIKPBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.